molecular formula C11H10 B12550880 3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene CAS No. 144722-75-8

3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene

Cat. No.: B12550880
CAS No.: 144722-75-8
M. Wt: 142.20 g/mol
InChI Key: MTTFVZPJTOQFCB-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yl)bicyclo[420]octa-1,3,5,7-tetraene is an organic compound with the molecular formula C11H12 This compound is characterized by a bicyclic structure with four double bonds, making it a highly conjugated system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene can be achieved through several methods. One common approach involves the use of benzocyclobutene as a starting material. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Epoxides or ketones.

    Reduction: Saturated bicyclic compounds.

    Substitution: Halogenated or functionalized derivatives.

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, such as radicals or carbocations, which can further react with other molecules. The pathways involved may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the prop-2-en-1-yl group in 3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene enhances its reactivity and potential applications compared to its analogs. This unique functional group allows for additional chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

144722-75-8

Molecular Formula

C11H10

Molecular Weight

142.20 g/mol

IUPAC Name

3-prop-2-enylbicyclo[4.2.0]octa-1(6),2,4,7-tetraene

InChI

InChI=1S/C11H10/c1-2-3-9-4-5-10-6-7-11(10)8-9/h2,4-8H,1,3H2

InChI Key

MTTFVZPJTOQFCB-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC2=C(C=C1)C=C2

Origin of Product

United States

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